molecular formula C24H30N2OS B12565498 3-{[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]methyl}-10-butyl-10H-phenothiazine CAS No. 182960-63-0

3-{[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]methyl}-10-butyl-10H-phenothiazine

Cat. No.: B12565498
CAS No.: 182960-63-0
M. Wt: 394.6 g/mol
InChI Key: DGMZDIJKJVRVCG-UHFFFAOYSA-N
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Description

3-{[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]methyl}-10-butyl-10H-phenothiazine is a complex organic compound that features a phenothiazine core structure with a butyl substituent and a quinuclidine moiety. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects. The incorporation of the quinuclidine moiety adds unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]methyl}-10-butyl-10H-phenothiazine involves multiple steps:

    Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides under basic conditions.

    Attachment of the Quinuclidine Moiety: The quinuclidine moiety can be attached through nucleophilic substitution reactions, where the quinuclidine derivative reacts with a suitable leaving group on the phenothiazine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenothiazine core.

    Reduction: Reduction reactions can occur at the nitrogen atoms, potentially leading to the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary amines.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

3-{[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]methyl}-10-butyl-10H-phenothiazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential antipsychotic and antiemetic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]methyl}-10-butyl-10H-phenothiazine involves its interaction with various molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors, ion channels, and enzymes.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission, oxidative stress, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: A phenothiazine derivative with antipsychotic properties.

    Promethazine: Another phenothiazine used as an antiemetic and antihistamine.

    Quinuclidine Derivatives: Compounds containing the quinuclidine moiety, known for their biological activity.

Uniqueness

3-{[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]methyl}-10-butyl-10H-phenothiazine is unique due to the combination of the phenothiazine core with the quinuclidine moiety, which imparts distinct chemical and biological properties not found in other phenothiazine derivatives.

Properties

CAS No.

182960-63-0

Molecular Formula

C24H30N2OS

Molecular Weight

394.6 g/mol

IUPAC Name

3-(1-azabicyclo[2.2.2]octan-3-yloxymethyl)-10-butylphenothiazine

InChI

InChI=1S/C24H30N2OS/c1-2-3-12-26-20-6-4-5-7-23(20)28-24-15-18(8-9-21(24)26)17-27-22-16-25-13-10-19(22)11-14-25/h4-9,15,19,22H,2-3,10-14,16-17H2,1H3

InChI Key

DGMZDIJKJVRVCG-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)COC3CN4CCC3CC4)SC5=CC=CC=C51

Origin of Product

United States

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